molecular formula C15H17NO2S B3043969 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid CAS No. 959583-25-6

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid

Cat. No. B3043969
CAS RN: 959583-25-6
M. Wt: 275.4 g/mol
InChI Key: CRMIMMZBNCPQQD-UHFFFAOYSA-N
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Description

Compounds like “2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid” belong to a class of organic compounds known as pyrroles, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in organic chemistry. Various methods have been developed, including the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of similar compounds like 2-methylhexane has been determined .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, they can be protodeboronated using a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the properties of similar compounds like 2-methylhexane have been reported .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid involves the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The generation of ROS by this compound can lead to oxidative stress, which has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cellular damage and death. This compound has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has several advantages and limitations for lab experiments. Its ability to induce oxidative stress makes it a valuable tool for studying the effects of oxidative stress on different physiological processes. However, the generation of ROS by this compound can also lead to cellular damage and death, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid. One area of research is the development of new compounds that can mimic the effects of this compound without inducing cellular damage. Another area of research is the investigation of the role of oxidative stress in different diseases and the potential therapeutic applications of compounds that can modulate oxidative stress. Additionally, the development of new methods for the synthesis and purification of this compound may lead to more efficient and cost-effective production of the compound.

Scientific Research Applications

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have various biological properties that make it a valuable tool for studying different physiological processes. This compound has been used to investigate the role of oxidative stress in neurodegenerative diseases such as Parkinson's disease. It has also been used to study the effects of oxidative stress on the cardiovascular system.

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For example, 2-methyl-2-butanol, a structurally related compound, is known to be irritating to the skin and eyes .

properties

IUPAC Name

2-methyl-1-(2-methylsulfanylethyl)-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIMMZBNCPQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCSC)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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